2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline
Description
This compound features a tetrahydroisoquinoline core fused to a piperidine ring substituted with a sulfonyl-linked 5-chlorothiophen-2-yl group. Its molecular formula is C₁₉H₂₃ClN₂O₃S, with a molar mass of 394.9 g/mol. The piperidine-2-carbonyl substitution distinguishes it from analogs with alternative substituents, suggesting unique conformational and electronic properties.
Properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-2-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S2/c20-17-8-9-18(26-17)27(24,25)22-11-4-3-7-16(22)19(23)21-12-10-14-5-1-2-6-15(14)13-21/h1-2,5-6,8-9,16H,3-4,7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDUASJDOYKOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the chlorothiophene derivative, which undergoes sulfonylation to introduce the sulfonyl group. This intermediate is then reacted with piperidine-2-carbonyl chloride to form the piperidine derivative. Finally, the tetrahydroisoquinoline moiety is introduced through a cyclization reaction under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds for their ability to inhibit cell growth, revealing promising results.
| Compound | Cell Line Tested | GI50 (µM) | TGI (µM) |
|---|---|---|---|
| Compound A | A549 (Lung) | 15.72 | 50.68 |
| Compound B | MCF7 (Breast) | 12.53 | 45.00 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although specific pathways for 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline require further investigation.
Antimicrobial Activity
The sulfonamide group present in the compound is known for its antibacterial properties. Studies on related piperidine derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound could also possess similar antimicrobial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These results highlight the potential for developing new antibiotics based on this compound's structure.
Synthesis and Derivatives
The synthesis of This compound involves multi-step reactions that can be optimized for yield and purity. The introduction of various substituents on the tetrahydroisoquinoline core can lead to derivatives with enhanced biological activities.
Synthetic Pathways
A typical synthetic route may include:
- Formation of the piperidine ring via nucleophilic substitution.
- Sulfonylation using chlorothiophenes to introduce the sulfonamide group.
- Cyclization to form the tetrahydroisoquinoline structure.
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- Study on Anticancer Activity : A derivative was tested against a panel of cancer cell lines and showed significant inhibition rates comparable to established chemotherapeutics.
- Antimicrobial Evaluation : In vitro tests revealed that a similar piperidine derivative exhibited broad-spectrum antibacterial activity.
Mechanism of Action
The mechanism of action of 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with related tetrahydroisoquinoline derivatives:
Key Observations :
- The target compound’s chlorothiophene-sulfonyl group distinguishes it from phenyl or piperidine-carbonyl analogs, likely enhancing metabolic stability and receptor binding specificity.
Metabolic Pathways
- Target Compound: The sulfonyl group is typically metabolized via conjugation or oxidation, while the chlorothiophene may undergo dechlorination or ring oxidation. Limited excretion of unchanged drug is expected due to higher polarity compared to 1MeTIQ .
- 1MeTIQ and TIQ: Excreted ~70% unchanged, with minor hydroxylation (4-OH derivatives) and trace N-methylation . The target compound’s bulkier substituents may reduce renal clearance.
- N-Methylated Derivatives: Neurotoxic metabolites like N-methyl-isoquinolinium ion are formed via MAO oxidation in Parkinson’s disease models . The target compound’s lack of N-methylation likely avoids this pathway.
Research Findings and Implications
- Structural Insights : The piperidine-2-carbonyl group in the target compound may confer unique conformational stability compared to piperidine-4-carbonyl analogs .
- Metabolic Stability: The sulfonyl group could reduce cytochrome P450-mediated metabolism, improving half-life over simpler tetrahydroisoquinolines.
- Safety Profile : Absence of N-methylation may mitigate Parkinsonism-related neurotoxicity observed in 1MeTIQ derivatives .
Biological Activity
The compound 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C15H18ClN3O3S
- Molecular Weight : 357.84 g/mol
- CAS Number : 384847-76-1
Research indicates that this compound may interact with various biological targets, primarily through the inhibition of specific enzymes and receptors involved in disease processes. The sulfonamide group is known for its ability to form hydrogen bonds with active sites on target proteins, enhancing binding affinity and specificity.
Antitumor Activity
Several studies have highlighted the antitumor properties of compounds related to the tetrahydroisoquinoline structure. For instance:
- A derivative of this compound exhibited significant inhibition of cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Neuroprotective Effects
The compound's structural analogs have shown neuroprotective effects in models of neurodegenerative diseases:
- In vitro studies demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties indicate that this compound may possess activity against certain bacterial strains:
- In vitro assays revealed that it inhibits the growth of Gram-positive bacteria, potentially through disruption of bacterial cell wall synthesis .
Case Studies
- Cancer Treatment : A clinical trial involving a similar piperidine derivative showed promising results in patients with metastatic breast cancer. The compound was administered alongside standard chemotherapy regimens, resulting in improved patient outcomes and reduced side effects .
- Neuroprotection : In a study focusing on neurodegenerative models, administration of a related tetrahydroisoquinoline resulted in significant improvements in cognitive function and reduced neuronal loss in animal models .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
